molecular formula C11H15N3O B7558001 N-(furan-2-ylmethyl)-1-pyrazol-1-ylpropan-2-amine

N-(furan-2-ylmethyl)-1-pyrazol-1-ylpropan-2-amine

Cat. No. B7558001
M. Wt: 205.26 g/mol
InChI Key: SORDPYVTZHBGMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(furan-2-ylmethyl)-1-pyrazol-1-ylpropan-2-amine, also known as FMPA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. FMPA is a pyrazole derivative that belongs to the class of selective monoamine oxidase B inhibitors.

Mechanism of Action

N-(furan-2-ylmethyl)-1-pyrazol-1-ylpropan-2-amine works by inhibiting the activity of monoamine oxidase B, which leads to an increase in the levels of dopamine and other neurotransmitters in the brain. This increase in neurotransmitter levels can help alleviate the symptoms of Parkinson's disease, Alzheimer's disease, depression, and anxiety.
Biochemical and Physiological Effects:
N-(furan-2-ylmethyl)-1-pyrazol-1-ylpropan-2-amine has been shown to increase dopamine levels in the brain, which can lead to improved motor function in Parkinson's disease patients. Additionally, N-(furan-2-ylmethyl)-1-pyrazol-1-ylpropan-2-amine has been found to have neuroprotective effects and can prevent the formation of amyloid-beta plaques, which are associated with Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of N-(furan-2-ylmethyl)-1-pyrazol-1-ylpropan-2-amine is its selectivity for monoamine oxidase B, which reduces the risk of side effects associated with non-selective monoamine oxidase inhibitors. However, N-(furan-2-ylmethyl)-1-pyrazol-1-ylpropan-2-amine's potency is relatively low compared to other monoamine oxidase B inhibitors, which may limit its effectiveness in certain applications.

Future Directions

Future research on N-(furan-2-ylmethyl)-1-pyrazol-1-ylpropan-2-amine could explore its potential therapeutic effects in other neurological and psychiatric disorders, such as schizophrenia and bipolar disorder. Additionally, further studies could investigate the optimal dosage and administration of N-(furan-2-ylmethyl)-1-pyrazol-1-ylpropan-2-amine for maximum therapeutic benefit. Finally, research could be conducted to develop more potent derivatives of N-(furan-2-ylmethyl)-1-pyrazol-1-ylpropan-2-amine that could be used in clinical settings.

Synthesis Methods

The synthesis of N-(furan-2-ylmethyl)-1-pyrazol-1-ylpropan-2-amine involves the reaction of furfural with hydrazine hydrate, followed by the reaction of the resulting hydrazone with propargyl bromide. The final product is obtained through the reduction of the propargyl intermediate with sodium borohydride.

Scientific Research Applications

N-(furan-2-ylmethyl)-1-pyrazol-1-ylpropan-2-amine has been studied for its potential therapeutic effects in various neurological and psychiatric disorders, including Parkinson's disease, Alzheimer's disease, depression, and anxiety. N-(furan-2-ylmethyl)-1-pyrazol-1-ylpropan-2-amine's ability to selectively inhibit monoamine oxidase B, an enzyme that breaks down dopamine and other neurotransmitters, makes it a promising candidate for the treatment of these disorders.

properties

IUPAC Name

N-(furan-2-ylmethyl)-1-pyrazol-1-ylpropan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O/c1-10(9-14-6-3-5-13-14)12-8-11-4-2-7-15-11/h2-7,10,12H,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SORDPYVTZHBGMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C=CC=N1)NCC2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(furan-2-ylmethyl)-1-pyrazol-1-ylpropan-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.